4-Benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
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Overview
Description
4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a dichlorophenyl group, and a thiol group attached to the triazole ring
Preparation Methods
The synthesis of 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl chloride with 2,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired triazole derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.
Industrial Applications: The compound can be utilized in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a single chlorine atom, affecting its reactivity and biological activity.
4-Benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol:
4-Benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: The methoxy group influences the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c16-11-6-7-12(13(17)8-11)14-18-19-15(21)20(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXSVNPTIUQBIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356375 |
Source
|
Record name | 4-benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23282-91-9 |
Source
|
Record name | 4-benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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